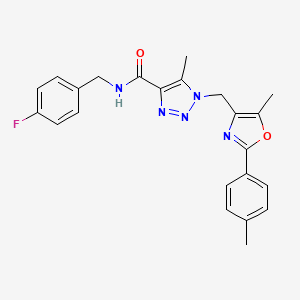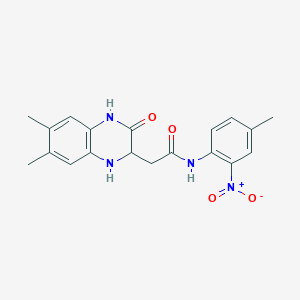![molecular formula C23H19N3O5S B2575112 N-(3-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド CAS No. 898455-82-8](/img/structure/B2575112.png)
N-(3-(2-メチル-4-オキソキナゾリン-3(4H)-イル)フェニル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-6-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound that has attracted considerable attention due to its unique chemical structure and diverse applications. This compound combines elements from quinazoline, benzodioxine, and sulfonamide groups, making it a versatile candidate for various scientific research and industrial applications.
科学的研究の応用
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has extensive applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves several steps:
Formation of the quinazoline core: This typically involves the cyclization of an ortho-aminobenzamide with a suitable aldehyde or ketone under acidic conditions.
Substitution reactions: The phenyl group attached to the quinazoline core is introduced through electrophilic aromatic substitution, using reagents like aniline derivatives.
Introduction of the benzodioxine moiety: This step involves the cyclization of appropriate catechol derivatives with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial synthesis generally follows the same steps but may use more efficient catalysts and solvents to increase yield and reduce production costs. Optimizing reaction temperatures, pressures, and solvent choices can significantly improve industrial-scale production efficiency.
化学反応の分析
Types of Reactions It Undergoes
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide participates in various chemical reactions, including:
Oxidation: Undergoes oxidation reactions to yield quinazoline derivatives.
Reduction: Can be reduced to form different hydroquinazoline compounds.
Substitution: Involved in both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Reagents such as sodium borohydride or hydrogen gas over a palladium catalyst.
Substitution: Reagents such as halides, nitro compounds, or sulfonyl chlorides under various conditions.
Major Products Formed
Oxidation: Quinazoline derivatives with varied oxidation states.
Reduction: Hydroquinazoline compounds.
Substitution: Various substituted quinazolines and benzodioxines, depending on the reagent used.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Acts as an inhibitor for enzymes like kinases and proteases, disrupting biochemical pathways.
Receptor Binding: Binds to specific receptors, modulating signal transduction pathways.
Cellular Interaction: Interacts with cellular components, leading to changes in cellular processes such as apoptosis and cell cycle regulation.
類似化合物との比較
Similar Compounds
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-benzo[b][1,4]dioxine-6-sulfonamide: Differing mainly in the substitution pattern on the quinazoline core.
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-1,4-benzodioxane-2-sulfonamide: Similar structure but with different ring fusion.
Unique Features
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of the quinazoline and benzodioxine moieties, offering distinct reactivity and interaction profiles compared to similar compounds.
特性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-15-24-20-8-3-2-7-19(20)23(27)26(15)17-6-4-5-16(13-17)25-32(28,29)18-9-10-21-22(14-18)31-12-11-30-21/h2-10,13-14,25H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDUCBXNYKGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2575035.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide](/img/structure/B2575038.png)


![N-(2-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2575041.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2575046.png)

![(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2575049.png)
![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2575050.png)
![2-(4-chlorophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2575052.png)
